2-Methylundec-4-en-2-ol
Description
2-Methylundec-4-en-2-ol (IUPAC name: this compound) is a branched unsaturated alcohol with a molecular formula of C₁₂H₂₂O (molecular weight: 182.30 g/mol). Its structure features a hydroxyl group (-OH) and a methyl group (-CH₃) at the second carbon, along with a double bond between carbons 4 and 4.
Properties
CAS No. |
72483-57-9 |
|---|---|
Molecular Formula |
C12H24O |
Molecular Weight |
184.32 g/mol |
IUPAC Name |
2-methylundec-4-en-2-ol |
InChI |
InChI=1S/C12H24O/c1-4-5-6-7-8-9-10-11-12(2,3)13/h9-10,13H,4-8,11H2,1-3H3 |
InChI Key |
ZAMSSQILHKPEBP-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCC=CCC(C)(C)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
2-Methylundec-4-en-2-ol can be synthesized through several methods. One common synthetic route involves the hydroboration-oxidation of 2-methylundec-4-ene. This reaction typically uses borane (BH3) as the hydroborating agent, followed by oxidation with hydrogen peroxide (H2O2) in the presence of a base such as sodium hydroxide (NaOH). The reaction conditions usually involve low temperatures to prevent side reactions and ensure high yield.
Industrial Production Methods
In industrial settings, this compound can be produced through catalytic hydrogenation of 2-methylundec-4-en-2-one. This process involves the use of a metal catalyst, such as palladium on carbon (Pd/C), under controlled pressure and temperature conditions. The hydrogenation reaction selectively reduces the carbonyl group to an alcohol while preserving the alkene group.
Chemical Reactions Analysis
Types of Reactions
2-Methylundec-4-en-2-ol undergoes various chemical reactions, including:
Oxidation: The alcohol group can be oxidized to a ketone using oxidizing agents like chromium trioxide (CrO3) or pyridinium chlorochromate (PCC).
Reduction: The alkene group can be reduced to an alkane using hydrogen gas (H2) in the presence of a metal catalyst such as platinum (Pt) or palladium (Pd).
Substitution: The hydroxyl group can be substituted with other functional groups through reactions with reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3).
Common Reagents and Conditions
Oxidation: Chromium trioxide (CrO3) in acidic conditions.
Reduction: Hydrogen gas (H2) with platinum (Pt) or palladium (Pd) catalysts.
Substitution: Thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) under reflux conditions.
Major Products Formed
Oxidation: 2-Methylundec-4-en-2-one.
Reduction: 2-Methylundecane.
Substitution: 2-Methylundec-4-en-2-chloride or 2-Methylundec-4-en-2-bromide.
Scientific Research Applications
2-Methylundec-4-en-2-ol has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and as a reagent in various organic reactions.
Biology: It serves as a model compound for studying the metabolism of branched hydrocarbons and alcohols in biological systems.
Medicine: Research is being conducted on its potential use as a precursor for pharmaceuticals and bioactive compounds.
Industry: It is used in the production of fragrances, flavors, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 2-Methylundec-4-en-2-ol involves its interaction with specific molecular targets and pathways. The hydroxyl group can form hydrogen bonds with biological molecules, affecting their structure and function. The alkene group can undergo addition reactions with electrophiles, leading to the formation of new chemical bonds. These interactions can modulate various biochemical pathways, influencing cellular processes and physiological responses.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table compares 2-Methylundec-4-en-2-ol (hypothetical data inferred from nomenclature) with 2-Undecen-4-ol (from ) and another structurally related compound, (Z)-3-methyl-6-isopropenyl-3,9-decadien-1-ol acetate, mentioned in the synthesis route analysis:
Key Structural and Functional Differences:
This structural variation significantly impacts polarity, boiling points, and reactivity.
Double Bond Location :
- The double bond in this compound (C4–C5) is farther from the hydroxyl group compared to 2-Undecen-4-ol (C2–C3). This difference affects conformational stability and susceptibility to electrophilic addition.
Complexity in Synthesis: The branched structure of this compound likely requires more specialized catalysts (e.g., for regioselective methylation) than the linear 2-Undecen-4-ol.
Derivative Compounds :
- The acetate derivative (Z)-3-methyl-6-isopropenyl-3,9-decadien-1-ol acetate exemplifies how functionalization (e.g., acetylation) can alter volatility and solubility, making it more suitable for applications in flavor chemistry .
Research Limitations and Discrepancies
Data Availability :
- Critical parameters (e.g., melting/boiling points, spectroscopic data) for this compound are absent in the provided evidence, limiting direct comparisons.
Synthesis Challenges: While 2-Undecen-4-ol has documented synthetic routes, the methyl-substituted variant may require novel methodologies, such as Grignard reactions or asymmetric catalysis, to achieve regioselectivity.
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